![molecular formula C10H13NO3S B13204599 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)
4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃NO₃S It features a thiophene ring substituted with a morpholine moiety and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine derivatives. One common method includes the reaction of thiophene-2-carbaldehyde with morpholine in the presence of a base, followed by the introduction of a hydroxymethyl group through a hydroxymethylation reaction. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels.
化学反応の分析
Types of Reactions
4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Formation of 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carboxylic acid.
Reduction: Formation of 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed bioactivity. The thiophene ring and morpholine moiety are likely involved in binding interactions with target proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde:
Morpholine-4-carbaldehyde: Lacks the thiophene ring, limiting its use in electronic and material science applications.
4-(Hydroxymethyl)morpholine: Lacks the thiophene ring and aldehyde group, reducing its potential as an intermediate in complex syntheses.
Uniqueness
4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring, morpholine moiety, and hydroxymethyl group
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
4-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-4-9-6-14-2-1-11(9)8-3-10(5-13)15-7-8/h3,5,7,9,12H,1-2,4,6H2 |
InChIキー |
LBSQOILPIRPJEC-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1C2=CSC(=C2)C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


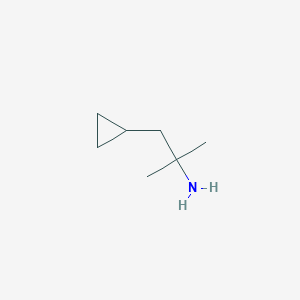
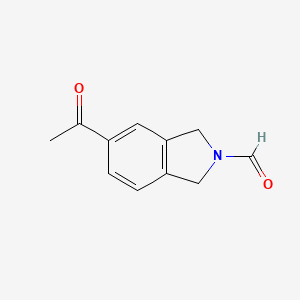
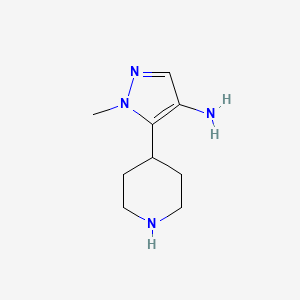

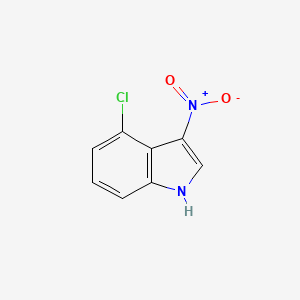
![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
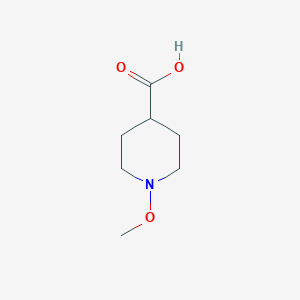
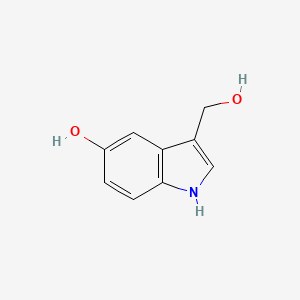
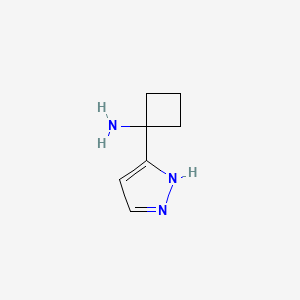
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)
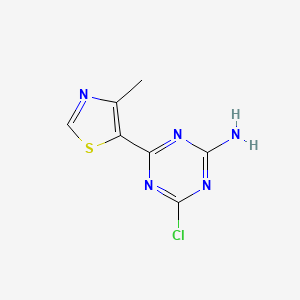

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)

